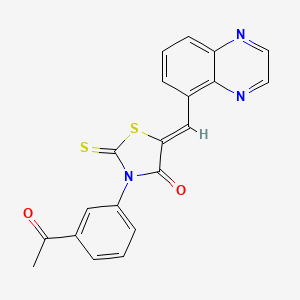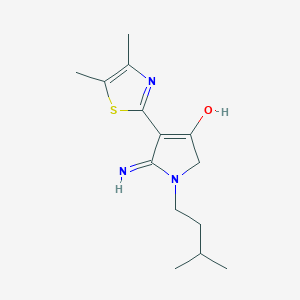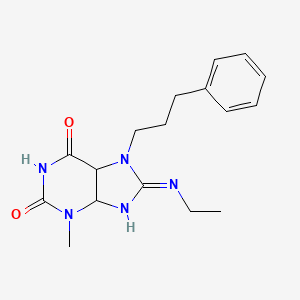![molecular formula C21H13FN2O4S2 B15108681 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108681.png)
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a chromenylacetamide moiety
準備方法
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group and the chromenylacetamide moiety. Common reagents used in these reactions include thiosemicarbazide, 4-fluorobenzaldehyde, and 6-acetyl-2H-chromen-2-one. The reaction conditions usually involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the reactions .
化学反応の分析
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom in the fluorobenzylidene group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains and induce apoptosis in cancer cells.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for the treatment of infectious diseases and cancer. It has shown promise in preclinical studies and is being further evaluated for its efficacy and safety in clinical trials.
作用機序
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In cancer cells, it induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
類似化合物との比較
When compared to other similar compounds, 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but may differ in the substituents attached to the ring. They also exhibit various biological activities, including antimicrobial and anticancer properties.
Fluorobenzylidene derivatives: These compounds contain the fluorobenzylidene group and are known for their antimicrobial and antifungal activities.
Chromenylacetamide derivatives: These compounds feature the chromenylacetamide moiety and have been studied for their potential therapeutic applications in treating various diseases.
特性
分子式 |
C21H13FN2O4S2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13FN2O4S2/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- |
InChIキー |
MPKOARQWPBCTPB-MFOYZWKCSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108605.png)


![N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108618.png)
![(2Z)-2-(4-ethylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108625.png)

![[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-](/img/structure/B15108644.png)
![N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide](/img/structure/B15108646.png)

![1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B15108662.png)
![6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15108673.png)
![6-methyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B15108675.png)
![ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B15108678.png)
